[(2-Bromo-5-chlorophenyl)methyl](2-ethoxyethyl)amine
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Overview
Description
(2-Bromo-5-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to an ethoxyethyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-5-chlorophenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Scientific Research Applications
(2-Bromo-5-chlorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Material Science: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine and chlorine substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets, while the ethoxyethyl amine group can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-chlorophenyl)methylamine: This compound has a similar structure but with a methyl group instead of an ethoxyethyl group.
(2-Bromo-5-chlorophenyl)methylamine: This compound has a methoxypropyl group instead of an ethoxyethyl group.
Uniqueness
(2-Bromo-5-chlorophenyl)methylamine is unique due to its specific combination of bromine and chlorine substituents on the phenyl ring and the ethoxyethyl amine group. This combination can provide a balance of reactivity, binding affinity, and pharmacokinetic properties that may not be achieved with other similar compounds .
Properties
Molecular Formula |
C11H15BrClNO |
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Molecular Weight |
292.60 g/mol |
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C11H15BrClNO/c1-2-15-6-5-14-8-9-7-10(13)3-4-11(9)12/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
BCBAMDYNCBWJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C=CC(=C1)Cl)Br |
Origin of Product |
United States |
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